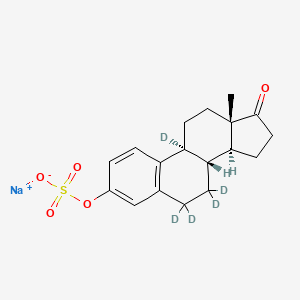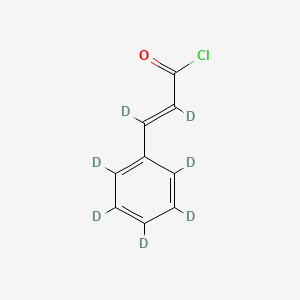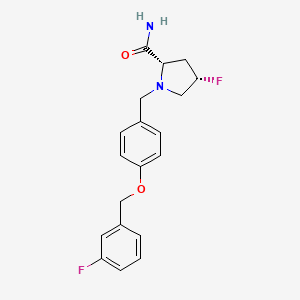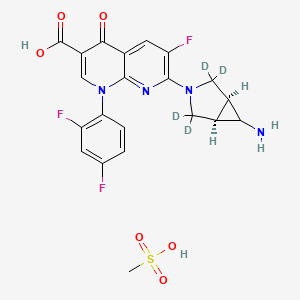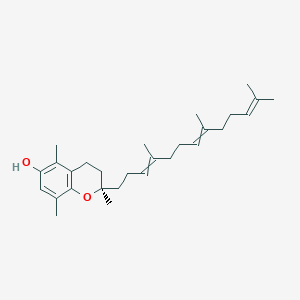
Thioridazine-d3 2-Sulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thioridazine-d3 2-Sulfone is a stable isotope-labeled compound, specifically a deuterated form of Thioridazine 2-Sulfone. It is a metabolite of Thioridazine, a phenothiazine antipsychotic drug. The compound is characterized by its molecular formula C21H23D3N2O2S2 and a molecular weight of 405.59 g/mol . This compound is primarily used in scientific research as a reference standard and for analytical purposes.
Vorbereitungsmethoden
The synthesis of Thioridazine-d3 2-Sulfone involves the reaction of Thioridazine with deuterated reagents. The specific synthetic routes and reaction conditions can vary depending on the manufacturer. Generally, the process involves the incorporation of deuterium (D3) into the Thioridazine molecule, followed by oxidation to form the sulfone derivative . Industrial production methods are typically proprietary, but they involve similar chemical synthesis techniques to ensure the incorporation of stable isotopes.
Analyse Chemischer Reaktionen
Thioridazine-d3 2-Sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and other oxidized derivatives.
Reduction: It can be reduced back to its parent compound, Thioridazine.
Substitution: The sulfone group can participate in substitution reactions under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Thioridazine-d3 2-Sulfone has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of Thioridazine metabolites.
Biology: The compound is utilized in studies involving the metabolic pathways of Thioridazine and its derivatives.
Medicine: Research on this compound contributes to understanding the pharmacokinetics and pharmacodynamics of Thioridazine, particularly its metabolic fate in the human body.
Industry: It is employed in the development and validation of analytical methods for drug testing and quality control
Wirkmechanismus
The mechanism of action of Thioridazine-d3 2-Sulfone is closely related to its parent compound, Thioridazine. Thioridazine exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. It also blocks alpha-adrenergic receptors and depresses the release of hypothalamic and hypophyseal hormones. These actions affect basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis . The deuterated form, this compound, is primarily used to study these mechanisms in a more precise manner due to its stable isotope labeling.
Vergleich Mit ähnlichen Verbindungen
Thioridazine-d3 2-Sulfone can be compared with other similar compounds, such as:
Thioridazine: The parent compound, used as an antipsychotic drug.
Thioridazine 2-Sulfone: The non-deuterated form of the compound.
Mesoridazine: Another metabolite of Thioridazine, which is also used in similar research applications.
The uniqueness of this compound lies in its stable isotope labeling, which allows for more accurate and precise analytical studies .
Eigenschaften
Molekularformel |
C21H26N2O2S2 |
|---|---|
Molekulargewicht |
405.6 g/mol |
IUPAC-Name |
2-methylsulfonyl-10-[2-[1-(trideuteriomethyl)piperidin-2-yl]ethyl]phenothiazine |
InChI |
InChI=1S/C21H26N2O2S2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)26-21-11-10-17(15-19(21)23)27(2,24)25/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3/i1D3 |
InChI-Schlüssel |
FLGCRGJDQJIJAW-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)C |
Kanonische SMILES |
CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[[2-(4-Methoxyphenyl)benzotriazol-5-yl]amino]-2-oxoethyl] nitrate](/img/structure/B12426617.png)
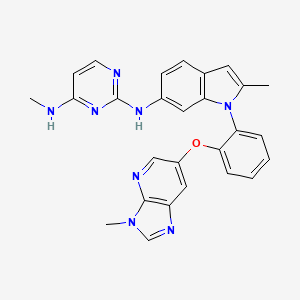
![1,7-Dioxa-2H-cyclopent[cd]indene-2-acetic acid, 5-carboxy-alpha-ethyl-2a,4a,7a,7b-tetrahydro-2a-hydroxy-, gamma-lactone](/img/structure/B12426630.png)



![(5R)-5-[(4-cyanophenyl)methyl]-7-(3,5-dichloro-4-fluorophenyl)-5-methyl-6-oxo-N-[(2S)-1-oxo-1-[(1-pyridin-2-ylcyclopropyl)amino]propan-2-yl]imidazo[1,2-a]imidazole-3-carboxamide](/img/structure/B12426661.png)

![6-methyl-4-[1-(pyridin-2-ylmethyl)indol-6-yl]-1H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B12426667.png)
